Mometasone-d5

Analytical Chemistry Pharmaceutical Quality Control Bioanalytical Method Validation

Mometasone-d5 is the D5-deuterated analog specifically required as the EP Impurity G-d5 reference and internal standard. Its +5 Da mass shift—superior to -d3 alternatives—eliminates isotopic cross-talk and ion suppression in low pg/mL LC-MS/MS quantification, ensuring compliance with FDA/EMA bioanalytical validation criteria (accuracy ±15–20%). This dual-purpose compound serves both impurity profiling per the European Pharmacopoeia monograph and quantitative bioanalysis, reducing inventory costs for ANDA/DMF submissions. Procure this ≥98% pure standard for critical applications where assay sensitivity and regulatory compliance are non-negotiable.

Molecular Formula C22H28Cl2O4
Molecular Weight 432.4 g/mol
Cat. No. B12418688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMometasone-d5
Molecular FormulaC22H28Cl2O4
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
InChIInChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2
InChIKeyQLIIKPVHVRXHRI-QEPYKOQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mometasone-d5: A High-Purity Deuterated Internal Standard for Pharmaceutical and Bioanalytical Quantification


Mometasone-d5 is a deuterium-labeled analog of the potent synthetic corticosteroid mometasone, classified as a stable isotope-labeled internal standard . It incorporates five deuterium atoms (D5) into the mometasone molecular scaffold, resulting in a nominal mass shift of +5 Da relative to the unlabeled analyte (C22H23D5Cl2O4, MW 432.39) . This compound is supplied with certified purity of ≥98% or >98% by multiple vendors and is specifically designated as Mometasone EP Impurity G-d5, reflecting its dual utility as both a quantitative internal standard and a pharmaceutical impurity reference material . Its primary applications span LC-MS/MS and GC-MS quantification of mometasone and mometasone furoate in biological matrices, pharmaceutical impurity profiling, and ANDA/DMF submission support [1].

Why Mometasone-d5 Cannot Be Interchanged with Other Deuterated or Unlabeled Mometasone Analogs in Regulated Analytical Workflows


Deuterated internal standards for mometasone quantification are not functionally interchangeable. Differences in the degree of deuteration (D3 vs. D5) produce distinct mass shifts that directly affect ion suppression, chromatographic co-elution behavior, and susceptibility to isotopic cross-talk in MS/MS detection . Unlabeled mometasone or its prodrug (mometasone furoate) cannot compensate for matrix effects in complex biological samples, resulting in quantification errors that exceed regulatory acceptance criteria for bioanalytical method validation [1]. Furthermore, the dual designation of Mometasone-d5 as EP Impurity G-d5 imposes specific identity and purity verification requirements that generic deuterated analogs do not fulfill, making substitution a compliance risk in pharmaceutical QC and regulatory submissions .

Quantitative Differentiation Evidence for Mometasone-d5 Versus Closest Analogs and Alternatives


Purity Specification Differential: Mometasone-d5 (>98%) vs. Mometasone Furoate-d3 (≥90%)

Mometasone-d5 is supplied with a vendor-certified purity specification of >98% or ≥98%, documented across multiple reputable suppliers . In direct comparison, the closest alternative deuterated internal standard for mometasone quantification, Mometasone Furoate-d3 (the deuterated prodrug form), is supplied with a purity specification of not less than 90% by HPLC . This 8-percentage-point minimum purity differential is not merely nominal; impurities present at up to 10% in the -d3 analog can introduce interfering peaks in chromatographic traces, elevate baseline noise in MS detection, and reduce the effective concentration of the internal standard, thereby compromising assay linearity and accuracy.

Analytical Chemistry Pharmaceutical Quality Control Bioanalytical Method Validation

Mass Shift Differential: Mometasone-d5 (+5 Da) vs. Mometasone Furoate-d3 (+3 Da)

Mometasone-d5 incorporates five deuterium atoms, producing a nominal mass shift of +5 Da (MW 432.39) relative to unlabeled mometasone (MW 427.36) . The closest deuterated comparator, Mometasone Furoate-d3, incorporates only three deuterium atoms on the furoate moiety, yielding a +3 Da mass shift . The larger +5 Da mass differential of Mometasone-d5 provides superior separation from the natural isotopic envelope of the unlabeled analyte (M, M+1, M+2), reducing the probability of isotopic cross-talk and spectral overlap in the MS/MS fragmentation channel [1]. This is particularly advantageous when quantifying mometasone at low pg/mL concentrations, where even minor isotopic contribution from the unlabeled analyte to the internal standard transition can bias calibration curves.

Mass Spectrometry LC-MS/MS Isotope Dilution

Regulatory Identity Designation: Mometasone-d5 as EP Impurity G-d5 vs. Unspecified Deuterated Analogs

Mometasone-d5 is explicitly designated as Mometasone EP Impurity G-d5, establishing a formal pharmacopoeial identity that links this deuterated compound to a specific impurity (Impurity G) defined in the European Pharmacopoeia monograph for mometasone furoate . This designation is not shared by other deuterated mometasone analogs such as Mometasone Furoate-d3, which lacks a corresponding EP impurity designation . The EP Impurity G-d5 identity confers a unique procurement advantage: the compound serves simultaneously as a quantitative internal standard for LC-MS/MS and as a reference material for impurity identification and quantification in pharmaceutical QC release testing. In contrast, non-EP-designated deuterated analogs require separate procurement of unlabeled impurity standards for compliance workflows.

Pharmaceutical Impurity Profiling European Pharmacopoeia Regulatory Compliance

Matrix Effect Compensation in Bioanalytical LC-MS/MS: Deuterated Internal Standard vs. Unlabeled Mometasone

In LC-MS/MS quantification of mometasone from human plasma, matrix effects—primarily ion suppression or enhancement caused by co-extracted phospholipids and salts—can introduce quantification bias exceeding ±30% when unlabeled internal standards or external calibration alone are employed . The use of a deuterated internal standard such as Mometasone-d5, which co-elutes with the analyte and experiences identical matrix effects, is the established method for compensating for this variability and achieving the ±15–20% accuracy required by regulatory guidance (FDA, EMA) for bioanalytical method validation [1]. While direct head-to-head validation data for Mometasone-d5 in human plasma is not publicly available in the peer-reviewed literature, the class-level performance of deuterated internal standards in mitigating matrix effects is extensively documented and forms the basis for their mandatory use in regulated bioanalysis [2].

Bioanalysis Matrix Effects Ion Suppression Pharmacokinetics

Optimal Procurement and Application Scenarios for Mometasone-d5 Based on Verified Differentiation Evidence


Bioanalytical Method Development and Validation for Mometasone in Human Plasma

Mometasone-d5 is optimally deployed as the deuterated internal standard in LC-MS/MS assays for quantifying mometasone or mometasone furoate in human plasma. Its +5 Da mass shift and >98% purity reduce isotopic interference and impurity-related noise, enabling compliance with the ±15–20% accuracy and precision criteria mandated by FDA and EMA bioanalytical method validation guidance [1]. Procurement of Mometasone-d5 is specifically indicated when developing methods with low pg/mL quantification limits, where the larger mass differential relative to -d3 analogs provides measurable benefit in minimizing cross-talk [2].

Pharmaceutical Impurity Profiling and QC Release Testing for ANDA/DMF Submissions

As the designated EP Impurity G-d5, Mometasone-d5 serves a dual purpose in pharmaceutical QC laboratories: it functions as a stable isotope-labeled internal standard for quantifying mometasone-related impurities by LC-MS, while simultaneously providing a reference standard for identifying and quantifying Impurity G as specified in the European Pharmacopoeia monograph . This dual utility eliminates the need to procure separate unlabeled impurity standards, streamlining inventory and reducing procurement costs for ANDA and DMF submissions .

Stability-Indicating Method Validation and Forced Degradation Studies

In forced degradation studies of mometasone furoate drug product, Mometasone-d5 provides a stable isotope-labeled internal standard that co-elutes with the parent analyte and its degradation products, enabling accurate quantification of analyte loss and impurity formation under stress conditions (heat, light, oxidation, hydrolysis) [3]. The high purity specification of Mometasone-d5 (>98%) ensures that the internal standard does not introduce extraneous degradation peaks that could be misidentified as drug product degradants, a critical consideration when establishing shelf-life specifications .

High-Sensitivity Therapeutic Drug Monitoring and Clinical Pharmacokinetic Studies

Clinical pharmacokinetic studies of inhaled or topical mometasone formulations require quantification of extremely low systemic concentrations (often <1 pg/mL). Mometasone-d5 is the appropriate internal standard for these applications because its deuterated structure compensates for matrix effects from plasma phospholipids and proteins, while its +5 Da mass shift provides adequate separation from the analyte's natural isotopic envelope at trace concentrations [2]. Procurement of Mometasone-d5, rather than unlabeled mometasone or -d3 analogs, is justified when assay sensitivity and freedom from isotopic interference are paramount selection criteria [1].

Technical Documentation Hub

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